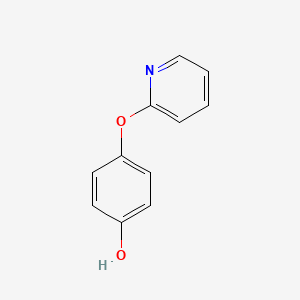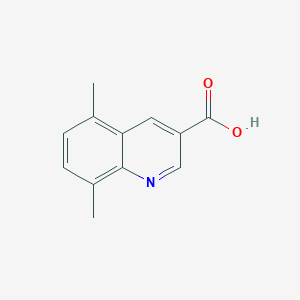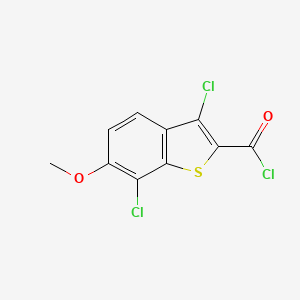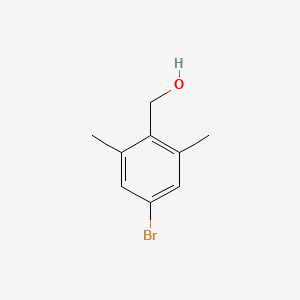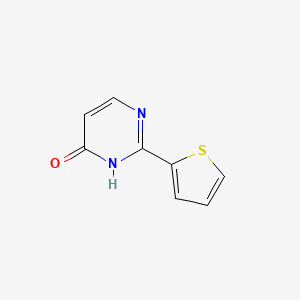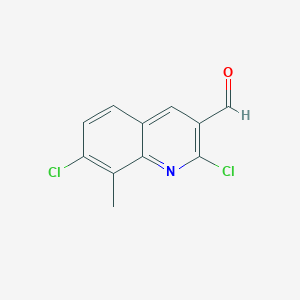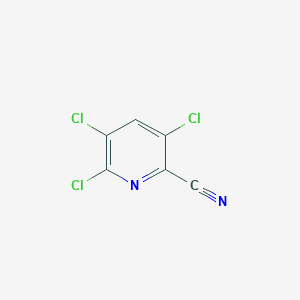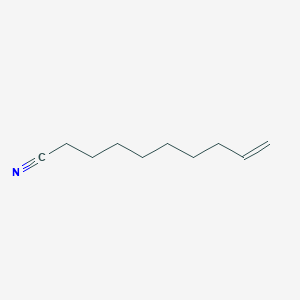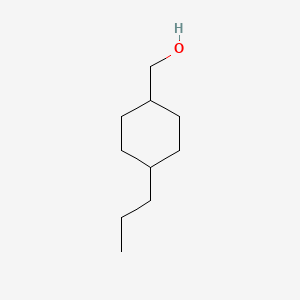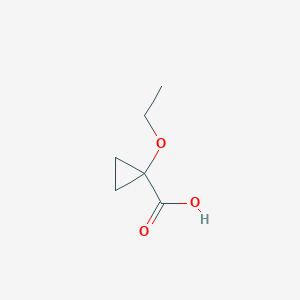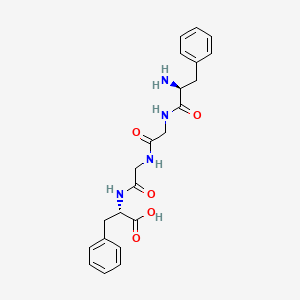
Bis(4-Methoxyphenyl)-1,1,2,2-Tetramethyldisilan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two 4-methoxyphenyl groups attached to a tetramethyldisilane backbone
Wissenschaftliche Forschungsanwendungen
Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of silicon-based materials with unique properties.
Organic Synthesis: Acts as a reagent in various organic transformations, including cross-coupling reactions.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 4-methoxyphenylmagnesium bromide with tetramethyldisilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Methoxyphenylmagnesium bromide+Tetramethyldisilane→Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with lower oxidation states.
Substitution: It can participate in substitution reactions where the 4-methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Compounds with different functional groups replacing the 4-methoxyphenyl groups.
Wirkmechanismus
The mechanism of action of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon centers. The compound can interact with molecular targets through the formation of silicon-oxygen or silicon-carbon bonds, influencing the pathways involved in these reactions.
Vergleich Mit ähnlichen Verbindungen
Bis(4-methoxyphenyl)disulfide: Similar in structure but contains sulfur atoms instead of silicon.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Contains nitrogen and naphthalene moieties, used in different applications.
Uniqueness: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is unique due to its silicon-based structure, which imparts distinct chemical properties compared to sulfur or nitrogen analogs. Its ability to form stable silicon-oxygen and silicon-carbon bonds makes it valuable in various chemical and industrial applications.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2Si2/c1-19-15-7-11-17(12-8-15)21(3,4)22(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAKTCFCSXCPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564816 |
Source


|
| Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6009-50-3 |
Source


|
| Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
